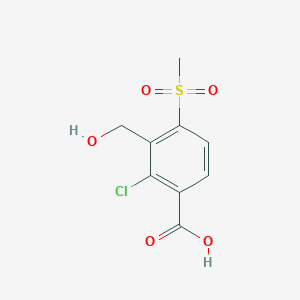
2-Chloro-3-(hydroxymethyl)-4-methanesulfonylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(hydroxymethyl)-4-methanesulfonylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group, a hydroxymethyl group, and a methanesulfonyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(hydroxymethyl)-4-methanesulfonylbenzoic acid typically involves multi-step organic reactions. One common method includes the chlorination of a suitable benzoic acid derivative followed by the introduction of the hydroxymethyl and methanesulfonyl groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like flow chemistry to enhance reaction rates and product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(hydroxymethyl)-4-methanesulfonylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields aldehydes or carboxylic acids, while substitution of the chloro group can produce a variety of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-3-(hydroxymethyl)-4-methanesulfonylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or as a building block for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(hydroxymethyl)-4-methanesulfonylbenzoic acid involves its interaction with molecular targets and pathways within a system. The chloro and methanesulfonyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The hydroxymethyl group may also play a role in hydrogen bonding and other intermolecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-methanesulfonylbenzoic acid: Lacks the hydroxymethyl group, which may affect its reactivity and applications.
3-Hydroxymethyl-4-methanesulfonylbenzoic acid:
2-Chloro-3-methyl-4-methanesulfonylbenzoic acid: The presence of a methyl group instead of a hydroxymethyl group alters its chemical behavior.
Uniqueness
2-Chloro-3-(hydroxymethyl)-4-methanesulfonylbenzoic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both chloro and hydroxymethyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
Propiedades
Número CAS |
120100-47-2 |
|---|---|
Fórmula molecular |
C9H9ClO5S |
Peso molecular |
264.68 g/mol |
Nombre IUPAC |
2-chloro-3-(hydroxymethyl)-4-methylsulfonylbenzoic acid |
InChI |
InChI=1S/C9H9ClO5S/c1-16(14,15)7-3-2-5(9(12)13)8(10)6(7)4-11/h2-3,11H,4H2,1H3,(H,12,13) |
Clave InChI |
QTKTXHBKGBSIGF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)O)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


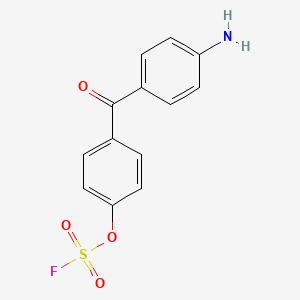

![4-Acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate](/img/structure/B13557070.png)
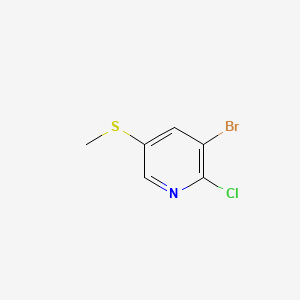
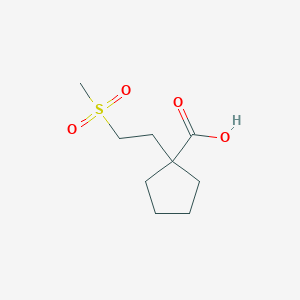
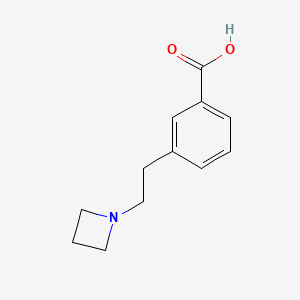
![3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoicacidhydrochloride](/img/structure/B13557100.png)

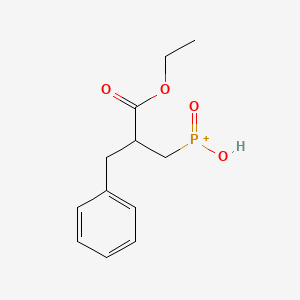

![3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B13557116.png)


![2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol](/img/structure/B13557126.png)
